molecular formula C17H18O3 B14240599 1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene CAS No. 354803-28-4

1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene

Cat. No.: B14240599
CAS No.: 354803-28-4
M. Wt: 270.32 g/mol
InChI Key: KSQJLLZIZMKQGE-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene is an organic compound with the molecular formula C17H20O3 It is a derivative of benzene, characterized by the presence of methoxy groups and a methoxyphenyl ethenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 1,3-dimethoxybenzene and 3-methoxybenzaldehyde.

    Reaction: The key reaction is a Wittig reaction, where the 3-methoxybenzaldehyde is converted to a 3-methoxyphenyl ethenyl group using a phosphonium ylide.

    Conditions: The reaction is carried out under an inert atmosphere, typically using a solvent like tetrahydrofuran (THF) and a base such as potassium tert-butoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Scale-Up: The reaction conditions are optimized for large-scale production, ensuring high yield and purity.

    Purification: Techniques such as recrystallization or column chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The ethenyl group can be reduced to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of 1,3-dimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways, such as those involved in oxidative stress or inflammation.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethoxybenzene: Lacks the methoxyphenyl ethenyl substituent.

    1,4-Dimethoxybenzene: Has methoxy groups at different positions on the benzene ring.

    3,3’,5-Trimethoxybibenzyl: Contains additional methoxy groups and a different substitution pattern.

Uniqueness

1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

354803-28-4

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

1,3-dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene

InChI

InChI=1S/C17H18O3/c1-18-15-6-4-5-13(9-15)7-8-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3

InChI Key

KSQJLLZIZMKQGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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